Gelsemina, monohidratocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

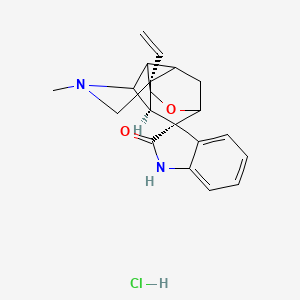

Gelsemine, monohydrochloride is a highly toxic indole alkaloid isolated from the flowering plants of the genus Gelsemium, particularly Gelsemium elegans and Gelsemium sempervirens . This compound is known for its potent activity as an agonist of the mammalian glycine receptor, leading to muscle relaxation and paralysis . Despite its toxicity, gelsemine has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Gelsemine, monohydrochloride has several scientific research applications:

Mecanismo De Acción

Target of Action

Gelsemine, monohydrochloride is a natural alkaloid that primarily targets the mammalian glycine receptors . These receptors are inhibitory neurotransmitter-gated ion channels in the central nervous system (CNS) . The activation of these receptors leads to an inhibitory postsynaptic potential in neurons following chloride ion influx .

Mode of Action

Gelsemine, monohydrochloride interacts with its targets, the glycine receptors, in a subunit-specific manner . It acts as an agonist, causing the receptors to open and allow chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential . This results in an overall inhibitory effect on neuronal activity .

Biochemical Pathways

The action of Gelsemine, monohydrochloride on glycine receptors affects several biochemical pathways. It has been shown to inhibit the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . These actions suggest that Gelsemine, monohydrochloride may have a role in modulating inflammatory responses and tau protein-related pathways in the CNS .

Pharmacokinetics

This suggests that it has good bioavailability in the CNS, which is crucial for its neurological effects .

Result of Action

The action of Gelsemine, monohydrochloride results in several molecular and cellular effects. It has been found to significantly alleviate cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . In addition, it substantially prevents Aβ oligomer-induced over-activation of microglia and astrocytes . Furthermore, Gelsemine, monohydrochloride prevents Aβ oligomer-induced reduction of PSD-95, a representative post-synaptic protein .

Action Environment

The action, efficacy, and stability of Gelsemine, monohydrochloride can be influenced by various environmental factors. For instance, the plant genus from which Gelsemine is extracted is native to the subtropical and tropical Americas, as well as to China and southeast Asia . The specific environmental conditions in these regions, such as climate and soil composition, may affect the production and potency of Gelsemine.

Análisis Bioquímico

Biochemical Properties

“Gelsemine, monohydrochloride” is known to interact with various biomolecules, particularly the mammalian glycine receptor . It acts as an agonist of this receptor, leading to an inhibitory postsynaptic potential in neurons following chloride ion influx . This interaction results in systemic muscle relaxation .

Cellular Effects

“Gelsemine, monohydrochloride” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate neuroinflammation and cognitive impairments in β-amyloid (Aβ) oligomer-treated mice . It prevents Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that “Gelsemine, monohydrochloride” might reduce AD-related gliosis .

Molecular Mechanism

The molecular mechanism of action of “Gelsemine, monohydrochloride” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Furthermore, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein .

Temporal Effects in Laboratory Settings

It has been shown that gelsemine at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .

Dosage Effects in Animal Models

In animal models, the effects of “Gelsemine, monohydrochloride” vary with different dosages . At low concentrations (5–10 μg/kg), it significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .

Metabolic Pathways

It is known that it interacts with the mammalian glycine receptor, suggesting involvement in neurotransmitter signaling pathways .

Transport and Distribution

It has been shown to penetrate the brain, suggesting that it may cross the blood-brain barrier .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with the glycine receptor, it is likely that it localizes to the neuronal synapses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of gelsemine, monohydrochloride involves several complex steps due to its intricate structure. One notable synthetic route is the Overman synthesis, which includes the preparation of a diene from 3-methyl anisole, followed by a Diels-Alder cycloaddition with methyl acrylate . The synthesis proceeds through multiple steps, including allylic oxidation, methylenation, aza-oxy-Cope rearrangement, and intramolecular Heck cyclization .

Industrial Production Methods: Most of the compound is obtained through extraction from natural sources, particularly from Gelsemium species .

Análisis De Reacciones Químicas

Types of Reactions: Gelsemine, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole structure, potentially leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce various reduced forms of gelsemine .

Comparación Con Compuestos Similares

Gelsevirine: Another alkaloid from Gelsemium species with similar toxic and therapeutic properties.

Koumine: Known for its analgesic and anti-inflammatory effects.

Humantenine: Exhibits neuroprotective properties and is structurally related to gelsemine.

Gelsenicine: Shares similar toxicological profiles with gelsemine.

Uniqueness: Gelsemine, monohydrochloride is unique due to its high affinity for glycine receptors and its potent paralytic effects . Its complex structure and challenging synthesis make it a valuable compound for studying advanced synthetic methodologies and receptor pharmacology .

Propiedades

Número CAS |

35306-33-3 |

|---|---|

Fórmula molecular |

C20H23ClN2O2 |

Peso molecular |

358.9 g/mol |

Nombre IUPAC |

(2'R,3S,5'S,8'S,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13?,15-,16+,17?,19+,20-;/m0./s1 |

Clave InChI |

AVNIVHTXRYXBIV-MIHKJYBASA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

SMILES isomérico |

CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

SMILES canónico |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

Color/Form |

PRISMS FROM METHANOL + ETHER |

melting_point |

326 °C |

Key on ui other cas no. |

35306-33-3 |

Pictogramas |

Acute Toxic |

Solubilidad |

SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.